REACTION_SMILES
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[CH3:12][c:13]1[s:14][c:15]2[c:16]([n:17]1)[CH2:18][CH:19]([CH2:22][OH:23])[CH2:20][CH2:21]2.[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[Cl:10])[cH:5][cH:6]1>>[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O:23][CH2:22][CH:19]2[CH2:18][c:16]3[c:15]([s:14][c:13]([CH3:12])[n:17]3)[CH2:21][CH2:20]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2c(s1)CCC(CO)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)OCC2CCc3sc(C)nc3C2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |